REACTION_CXSMILES
|
CCN(CC)CC.[CH:8]1[C:13]([Cl:14])=[C:12]([Cl:15])[N:11]=[C:10]([O:16][CH2:17][C:18]([OH:20])=[O:19])[C:9]=1[Cl:21].Cl>O>[Cl:21][C:9]1[C:10]([O:16][CH2:17][C:18]([OH:20])=[O:19])=[N:11][C:12]([Cl:15])=[C:13]([Cl:14])[CH:8]=1 |f:0.1|
|
Name
|
stirred solution
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC.C1=C(C(=NC(=C1Cl)Cl)OCC(=O)O)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A precipitate formed
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
pressed dried
|
Type
|
CUSTOM
|
Details
|
dried inside the hood
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC(=C(C1)Cl)Cl)OCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 176 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |